2-[[9-Propan-2-yl-6-[(3-pyridin-2-ylphenyl)methylamino]purin-2-yl]amino]butan-1-ol
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Overview
Description
Preparation Methods
The synthesis of 2-[[9-Propan-2-yl-6-[(3-pyridin-2-ylphenyl)methylamino]purin-2-yl]amino]butan-1-ol involves several steps. One common method involves the reaction of 3-pyridin-2-ylbenzylamine with 9-isopropyl-6-chloropurine under basic conditions to form the intermediate compound. This intermediate is then reacted with 2-amino-1-butanol to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
2-[[9-Propan-2-yl-6-[(3-pyridin-2-ylphenyl)methylamino]purin-2-yl]amino]butan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Scientific Research Applications
2-[[9-Propan-2-yl-6-[(3-pyridin-2-ylphenyl)methylamino]purin-2-yl]amino]butan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-[[9-Propan-2-yl-6-[(3-pyridin-2-ylphenyl)methylamino]purin-2-yl]amino]butan-1-ol involves its interaction with specific molecular targets. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2) and cyclin-A2, which are involved in cell cycle regulation . By inhibiting these targets, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a potential anticancer agent.
Comparison with Similar Compounds
2-[[9-Propan-2-yl-6-[(3-pyridin-2-ylphenyl)methylamino]purin-2-yl]amino]butan-1-ol can be compared with other similar compounds, such as:
Phenylpyridines: These compounds share a similar structure but may have different substituents on the pyridine or benzene rings, leading to variations in their chemical and biological properties.
6-Alkylaminopurines: These compounds have an alkyl group attached to the purine ring and exhibit different biological activities depending on the nature of the alkyl group.
Aminopyrimidines: These compounds contain an amino group attached to a pyrimidine ring and are known for their diverse biological activities.
Properties
IUPAC Name |
2-[[9-propan-2-yl-6-[(3-pyridin-2-ylphenyl)methylamino]purin-2-yl]amino]butan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N7O/c1-4-19(14-32)28-24-29-22(21-23(30-24)31(15-27-21)16(2)3)26-13-17-8-7-9-18(12-17)20-10-5-6-11-25-20/h5-12,15-16,19,32H,4,13-14H2,1-3H3,(H2,26,28,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDUYGXNYHTXRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC(=CC=C3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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